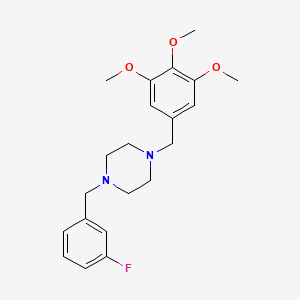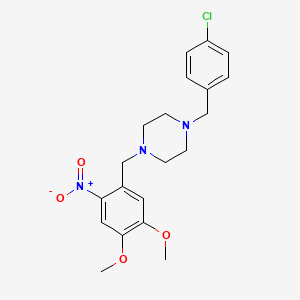![molecular formula C24H19NO3 B3481948 2-pyridinylmethyl 4-[(1-naphthyloxy)methyl]benzoate](/img/structure/B3481948.png)
2-pyridinylmethyl 4-[(1-naphthyloxy)methyl]benzoate
Descripción general
Descripción
2-pyridinylmethyl 4-[(1-naphthyloxy)methyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoyl pyridine derivatives and is commonly referred to as PMNB. PMNB has been extensively studied for its biological and pharmacological properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of PMNB is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in disease progression. The compound has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. PMNB has also been found to inhibit the activity of phosphodiesterase-4, an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
PMNB has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. PMNB has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been found to improve cognitive function by enhancing synaptic plasticity and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PMNB has several advantages for laboratory experiments, including its high potency and selectivity for specific enzymes and proteins. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, PMNB has some limitations, including its potential toxicity and low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on PMNB, including further studies on its mechanism of action and potential therapeutic applications. The compound has shown promising results in cancer treatment, and further research is needed to determine its efficacy in clinical trials. In addition, PMNB has shown potential for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and further studies are needed to explore its neuroprotective properties. Finally, research on the pharmacokinetics and toxicity of PMNB is needed to determine its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
PMNB has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurodegenerative diseases, and infectious diseases. The compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function.
Propiedades
IUPAC Name |
pyridin-2-ylmethyl 4-(naphthalen-1-yloxymethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c26-24(28-17-21-8-3-4-15-25-21)20-13-11-18(12-14-20)16-27-23-10-5-7-19-6-1-2-9-22(19)23/h1-15H,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBMHIOSSXFGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=CC=C(C=C3)C(=O)OCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(2,3-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3481891.png)

![1-[2-(trifluoromethyl)benzyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B3481905.png)
![4-fluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B3481910.png)
![N,N'-bis[2-(3-chlorophenyl)ethyl]phthalamide](/img/structure/B3481915.png)
![4-[(4-tert-butylphenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B3481938.png)
![N-(5-chloro-2-pyridinyl)-3-[(1-naphthyloxy)methyl]benzamide](/img/structure/B3481945.png)
![1-{5-[(2-methoxyphenoxy)methyl]-2-furoyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3481949.png)

![3,7-dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3481971.png)
![ethyl 4-(4-bromophenyl)-2-[(cyclopropylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3481978.png)